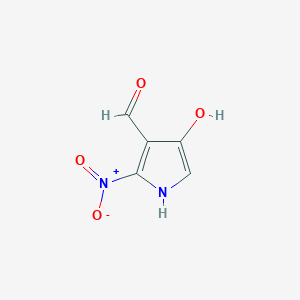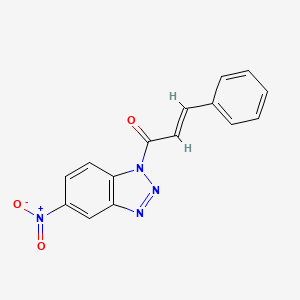
1H-Benzotriazole, 5-nitro-1-(1-oxo-3-phenyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has a unique structure that combines a nitro group, a benzotriazole moiety, and a phenylprop-2-en-1-one framework, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one typically involves the cycloaddition of nitroaromatics with alkynes. This reaction is carried out in the presence of a suitable solvent, such as toluene, at elevated temperatures (e.g., 80°C). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
Applications De Recherche Scientifique
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to form non-covalent interactions, such as π–π stacking and hydrogen bonding, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one: A similar compound with a different alkyne substituent.
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one: A brominated derivative with potentially different reactivity and biological activity.
Uniqueness
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties
Propriétés
Numéro CAS |
75615-28-0 |
|---|---|
Formule moléculaire |
C15H10N4O3 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
(E)-1-(5-nitrobenzotriazol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10N4O3/c20-15(9-6-11-4-2-1-3-5-11)18-14-8-7-12(19(21)22)10-13(14)16-17-18/h1-10H/b9-6+ |
Clé InChI |
CJWBADMQGWVOQH-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


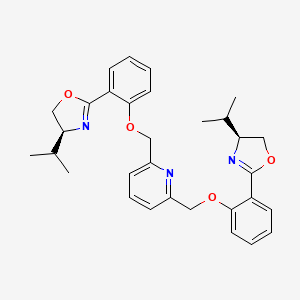
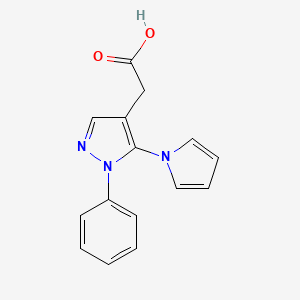
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
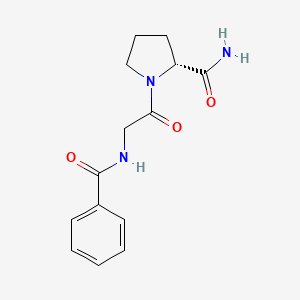
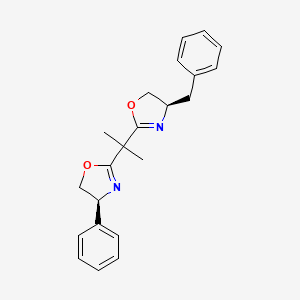
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)

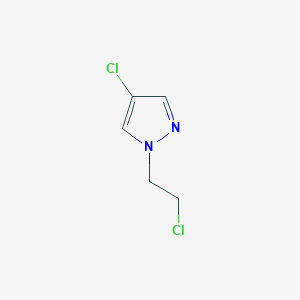
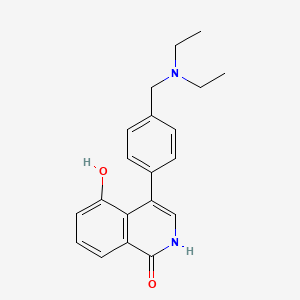
![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)
